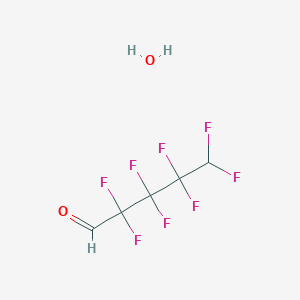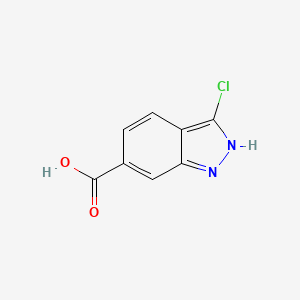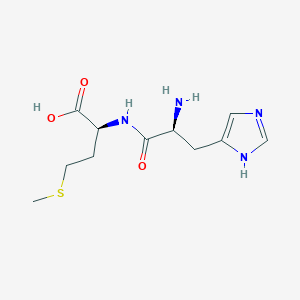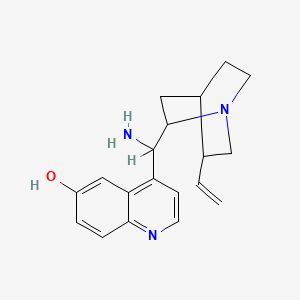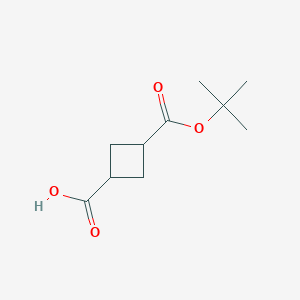
3-t-Butoxycarbonylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-t-Butoxycarbonylcyclobutanecarboxylic acid, also known as t-BOC-Cbz, is an organic compound commonly used in laboratory experiments for its versatility and stability. It is a cyclobutanecarboxylic acid containing a t-butoxycarbonyl (t-BOC) group, an acyl protecting group, at the 3-position. This compound is used in many different scientific research applications, including as a reagent in organic synthesis, as a protecting group in peptide synthesis, and as a substrate in enzymatic reactions. It is also used in the fields of biochemistry and physiology, as well as in the development of new drugs and materials.
Aplicaciones Científicas De Investigación
T-BOC-Cbz is widely used in scientific research applications due to its versatility and stability. It is used in organic synthesis as a reagent in a variety of reactions, such as the synthesis of amines, peptides, and other organic compounds. It is also used as a protecting group in peptide synthesis, as it can be easily removed after the reaction is complete. In addition, 3-t-Butoxycarbonylcyclobutanecarboxylic acid is used as a substrate in enzymatic reactions, as it is known to be a good substrate for many enzymes. It is also used in the development of new drugs and materials, as it is known to be a good substrate for a variety of enzymes.
Mecanismo De Acción
The mechanism of action of 3-t-Butoxycarbonylcyclobutanecarboxylic acid is not fully understood, however, it is believed to be related to its ability to form stable complexes with a variety of proteins and enzymes. It has been shown to form strong complexes with a variety of enzymes, including proteases, peptidases, and nucleases. These complexes can be used to inhibit the activity of the enzymes, or to activate them. In addition, this compound is known to form stable complexes with a variety of proteins, including transcription factors and other proteins involved in signal transduction. These complexes can be used to modulate the activity of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, however, it is known to interact with a variety of proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including proteases, peptidases, and nucleases. In addition, it has been shown to modulate the activity of a variety of proteins, including transcription factors and other proteins involved in signal transduction. It is also known to interact with a variety of receptors, including G-protein coupled receptors, and to modulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-BOC-Cbz has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and versatile. It can be used in a variety of reactions, including as a reagent in organic synthesis, as a protecting group in peptide synthesis, and as a substrate in enzymatic reactions. In addition, it can be used to modulate the activity of a variety of proteins and enzymes.
However, there are some limitations to the use of 3-t-Butoxycarbonylcyclobutanecarboxylic acid in laboratory experiments. It is not very soluble in water, so it is not suitable for reactions that require aqueous solvents. In addition, it can be toxic if ingested, so it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 3-t-Butoxycarbonylcyclobutanecarboxylic acid. It could be used in the development of new drugs and materials, as it has been shown to interact with a variety of proteins and enzymes. In addition, it could be used to modulate the activity of transcription factors and other proteins involved in signal transduction. It could also be used to study the biochemical and physiological effects of various compounds, as it has been shown to interact with a variety of receptors. Finally, it could be used to develop new methods of synthesis, as its versatility and stability make it an ideal reagent for organic synthesis.
Métodos De Síntesis
The synthesis of 3-t-Butoxycarbonylcyclobutanecarboxylic acid is relatively simple and can be achieved using a variety of methods. The most commonly used method involves the reaction of cyclobutanecarboxylic acid with t-butylchloroformate in an aqueous medium. This reaction produces this compound with a high yield. Other methods of synthesis include the reaction of cyclobutanecarboxylic acid with t-butylbromoformate, the reaction of cyclobutanecarboxylic acid with t-butyliodoformate, and the reaction of cyclobutanecarboxylic acid with t-butylsulfonylchloride.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-4-6(5-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHENXTHRGIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

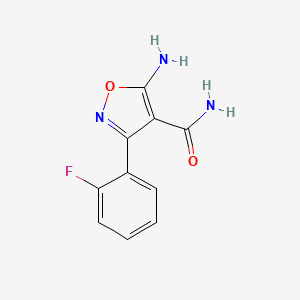
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
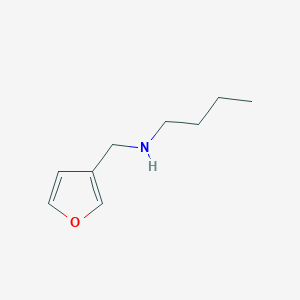
![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
